2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
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Overview
Description
2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-methoxyphenyl acetate. This intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, or distillation are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted analogs with different functional groups .
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role as a ligand for specific receptors or its use in drug development.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing physiological responses. The exact pathways and targets depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar phenylpiperazine structure.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, also containing a phenylpiperazine moiety.
Urapidil: An antihypertensive agent with structural similarities.
Uniqueness
2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group and phenylpiperazine moiety provide a versatile framework for various chemical modifications and biological interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-27-20-10-5-6-11-21(20)28-18-22(26)23-12-7-13-24-14-16-25(17-15-24)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMLBLOSSFZFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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